molecular formula C11H16O4 B8748332 Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 34916-57-9

Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate

Cat. No.: B8748332
CAS No.: 34916-57-9
M. Wt: 212.24 g/mol
InChI Key: NKYDQIONNPENJX-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

34916-57-9

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate

InChI

InChI=1S/C11H16O4/c1-14-9(12)11(10(13)15-2)7-5-3-4-6-8(7)11/h7-8H,3-6H2,1-2H3

InChI Key

NKYDQIONNPENJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2C1CCCC2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To stirred, refluxing mixture of 100.0 grams (1.22 mole) of cyclohexene and 0.037 gram (0.0001 mole) of cupric acetylacetonate was fed 22.7 grams (0.14 mole) of dimethyl diazomalonate over a 25-hour period by means of a syringe pump. Refluxing was continued for an additional 8 hours after which distillation of the reaction mixture was begun, employing a small Vigreux column. After removing about 32 grams of cyclohexene overhead, to a head temperature of 80° C., the residue was allowed to cool. The solidified residue was worked up by flash column chromatography on silica gel to give 17.53 grams (0.08 mole) of dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate having a melting point of 83° C.-86° C. Elemental analysis of the product indicated the following:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
catalyst
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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